molecular formula C15H23NOS B5443544 (2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B5443544
M. Wt: 265.4 g/mol
InChI Key: YVIKSVYCMFTFFT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond. This particular compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, making it potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2-ethylhexylamine with an appropriate acid chloride or anhydride of 3-(thiophen-2-yl)prop-2-enoic acid under basic conditions.

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the enamide can be reduced to form the corresponding amide.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated amides.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Enamides are often used as ligands in transition metal catalysis.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Drug Development: Enamides can be explored for their potential as pharmacophores in drug design.

Medicine

    Therapeutic Agents: Compounds with thiophene rings are investigated for their anti-inflammatory and antimicrobial properties.

Industry

    Material Science: Enamides are used in the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which (2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-ethylhexyl)-3-(phenyl)prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2E)-N-(2-ethylhexyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it potentially more reactive in certain chemical reactions and more effective in specific biological applications compared to its analogs with phenyl or furan rings.

Properties

IUPAC Name

(E)-N-(2-ethylhexyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-3-5-7-13(4-2)12-16-15(17)10-9-14-8-6-11-18-14/h6,8-11,13H,3-5,7,12H2,1-2H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIKSVYCMFTFFT-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CNC(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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